N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxin ring, a fluorophenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the fluorophenyl group and the tetrazole ring. Common reagents used in these reactions include halogenated compounds, sulfur-containing reagents, and various catalysts. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins, nucleic acids, or other biomolecules.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets might make it a candidate for drug development, particularly in areas like oncology or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for manufacturing other valuable compounds.
Mechanism of Action
The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide include other benzodioxin derivatives, fluorophenyl-containing compounds, and tetrazole-based molecules.
Uniqueness
What sets this compound apart is its combination of structural features, which might confer unique chemical and biological properties. For example, the presence of the benzodioxin ring could influence its reactivity, while the fluorophenyl group might affect its binding affinity to certain targets.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O3S/c18-12-3-1-2-4-13(12)23-17(20-21-22-23)27-10-16(24)19-11-5-6-14-15(9-11)26-8-7-25-14/h1-6,9H,7-8,10H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWHVGVSEDPMQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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